2-AMINO-4-METHYL-1H,2H,3H-PYRROLO[3,4-C]QUINOLINE-1,3-DIONE
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Overview
Description
2-AMINO-4-METHYL-1H,2H,3H-PYRROLO[3,4-C]QUINOLINE-1,3-DIONE is a heterocyclic compound that belongs to the class of pyrroloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-METHYL-1H,2H,3H-PYRROLO[3,4-C]QUINOLINE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate quinoline derivative with an amino acid or its ester, followed by cyclization and oxidation steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-METHYL-1H,2H,3H-PYRROLO[3,4-C]QUINOLINE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties. These derivatives are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-AMINO-4-METHYL-1H,2H,3H-PYRROLO[3,4-C]QUINOLINE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-METHYL-1H,2H,3H-PYRROLO[3,4-C]QUINOLINE-1,3-DIONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoline derivatives, such as:
- 2-AMINO-4-METHYL-1H,2H,3H-PYRROLO[3,4-B]QUINOLINE-1,3-DIONE
- 2-AMINO-4-METHYL-1H,2H,3H-PYRROLO[3,4-D]QUINOLINE-1,3-DIONE
- 2-AMINO-4-METHYL-1H,2H,3H-PYRROLO[3,4-E]QUINOLINE-1,3-DIONE
Uniqueness
What sets 2-AMINO-4-METHYL-1H,2H,3H-PYRROLO[3,4-C]QUINOLINE-1,3-DIONE apart is its specific structural configuration, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-amino-4-methylpyrrolo[3,4-c]quinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-6-9-10(12(17)15(13)11(9)16)7-4-2-3-5-8(7)14-6/h2-5H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXBVHPQZPOILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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